4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
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Overview
Description
4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylbenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene and trifluoromethylbenzylsulfonyl groups. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of Trifluoromethylbenzylsulfonyl Group: This step often involves sulfonylation reactions using reagents like trifluoromethylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, are crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)piperidine: Lacks the trifluoromethylbenzylsulfonyl group, resulting in different chemical and biological properties.
1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidine:
Uniqueness
4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is unique due to the combination of the thiophene and trifluoromethylbenzylsulfonyl groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
IUPAC Name |
4-thiophen-2-yl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S2/c18-17(19,20)15-5-3-13(4-6-15)12-25(22,23)21-9-7-14(8-10-21)16-2-1-11-24-16/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXSXOIRDJASQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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